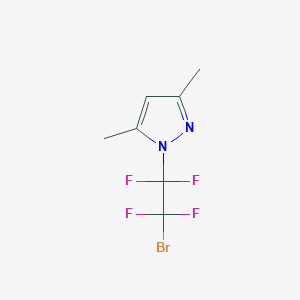

1-(2-bromo-1,1,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-bromo-1,1,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole, also known as 2-Bromo-1,1,2,2-tetrafluoroethyl-3,5-dimethylpyrazole, is an organic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis and in the preparation of various compounds. It is also used in the synthesis of other organic compounds and as a catalyst in a variety of reactions. This compound has been extensively studied and has been found to have a range of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The compound has been used in the synthesis and characterization of various pyrazole derivatives. For instance, it has been involved in the synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole under solid–liquid phase transfer catalysis conditions, with ultrasound application enhancing kinetic parameters (Wang, Brahmayya, & Hsieh, 2015).

Chemical Reactions and Oxidation Processes

- This compound has also been used in the study of oxidation processes. A study using a similar pyrazole, 3-bromo-4,5-dihydro-5-hydroperoxy-4,4-dimethyl-3,5-diphenyl-3H-pyrazole, showed high yield oxidation of amines and sulfides (Baumstark & Chrisope, 1981).

Complex Formation in Inorganic Chemistry

- In inorganic chemistry, derivatives of this compound have been used to create complexes with metals like ruthenium and nickel. For example, complexes formed with ruthenium showed reactivity with thiourea and minimal cytotoxicity against HeLa cell lines (Omondi, Ojwach, Jaganyi, & Fatokun, 2018). Similarly, nickel complexes bearing pyrazolylpyridines were used in ethylene oligomerization reactions (Nyamato, Alam, Ojwach, & Akerman, 2016).

Photocleavage and Antibacterial Studies

- This compound has been a precursor in synthesizing derivatives for antibacterial and DNA photocleavage studies. Specific derivatives displayed significant inhibitory potential against bacterial strains like Staphylococcus aureus and Escherichia coli, and showed DNA photocleavage activity (Sharma et al., 2020).

Application in Organic Chemistry

- In organic chemistry, it has been utilized in the regioselective preparation of bis(fluoroalkyl)pyrazoles, serving as a CF2H transfer reagent and yielding highly substituted pyrazoles (Pazenok et al., 2013).

Proton Transfer Studies

- Derivatives of this compound have been studied for their ability to undergo proton transfer reactions. For example, studies on 2-(1H-pyrazol-5-yl)pyridines and their derivatives, which include bromo-substituted versions, revealed unique proton transfer behaviors in various states (Vetokhina et al., 2012).

Anticancer Research

- Some derivatives of this compound have been synthesized and evaluated for their anticancer activity. The study showed promising results for potential applications in cancer treatment (Metwally, Abdelrazek, & Eldaly, 2016).

Propiedades

IUPAC Name |

1-(2-bromo-1,1,2,2-tetrafluoroethyl)-3,5-dimethylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrF4N2/c1-4-3-5(2)14(13-4)7(11,12)6(8,9)10/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJTGRQKTLDZQMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C(F)(F)Br)(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrF4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-bromo-1,1,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2536744.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B2536755.png)

![N-{2-[Hydroxy(phenyl)methyl]phenyl}acetamide](/img/structure/B2536760.png)

![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2536763.png)